2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
Description
The compound 2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a heterocyclic hybrid molecule featuring a pyrazole ring, thiophene-thiazole system, and a piperazine-ethanone backbone. Its structural complexity arises from the integration of multiple pharmacophoric motifs:
- Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, known for modulating biological activity and metabolic stability.
- Thiophene-thiazole: A fused heteroaromatic system contributing to π-π stacking interactions and electronic diversity.
This compound’s design aligns with strategies to optimize pharmacokinetic properties and target selectivity, as seen in structurally related analogs .
Properties
IUPAC Name |
2-pyrazol-1-yl-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c22-15(10-21-4-1-3-17-21)19-5-7-20(8-6-19)16-18-14(12-24-16)13-2-9-23-11-13/h1-4,9,11-12H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAFKSVRVQDKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The thiophene-substituted thiazole is synthesized through a modified Hantzsch reaction:
- Thiophene-3-carbothioamide preparation :
Thiophene-3-carboxaldehyde undergoes thioamidation using ammonium sulfide in ethanol at 60°C for 12 h. - Cyclocondensation :
Reaction with α-bromoacetophenone (1.2 equiv) in DMF at 110°C for 8 h yields 4-(thiophen-3-yl)thiazol-2-amine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 110°C |
| Catalyst | None |
| Yield | 68–72% |
Piperazine Functionalization
The thiazole-amine intermediate is coupled to piperazine via nucleophilic aromatic substitution:
- Chlorination : Treatment with POCl₃ at reflux converts the 2-amino group to chloride.
- Piperazine coupling : Reacting 2-chloro-4-(thiophen-3-yl)thiazole with piperazine (3 equiv) in acetonitrile at 80°C for 24 h.
Optimization Insights :
- Excess piperazine prevents di-substitution byproducts.
- K₂CO₃ (2 equiv) enhances reaction rate by deprotonating piperazine.
Synthesis of 2-(1H-Pyrazol-1-yl)Ethanone
Pyrazole-Acetonitrile Intermediate
- Pyrazole alkylation :
1H-Pyrazole reacts with bromoacetonitrile in THF using NaH (1.1 equiv) at 0°C → RT. - Nitrile hydrolysis :
Hydrolysis with 6M HCl at reflux for 6 h yields 2-(1H-pyrazol-1-yl)acetic acid.
Acetylation and Bromination
- Acid chloride formation :
SOCl₂ (3 equiv) in dichloromethane at 40°C for 2 h. - Bromination :
Reaction with PBr₃ (1.5 equiv) in dry ether produces 2-bromo-1-(1H-pyrazol-1-yl)ethanone.
Critical Parameters :
- Strict moisture control prevents hydrolysis of bromoacetyl intermediate.
- Low temperatures (−10°C) minimize polybromination.
Final Coupling via Nucleophilic Substitution
The piperazine-thiazole intermediate reacts with 2-bromo-1-(1H-pyrazol-1-yl)ethanone under optimized conditions:
Reaction Setup :
| Component | Quantity |
|---|---|
| Piperazine-thiazole | 1.0 equiv |
| Bromoethanone | 1.2 equiv |
| Solvent | Acetonitrile |
| Base | DIPEA (3 equiv) |
| Temperature | 60°C, 18 h |
Yield Enhancement Strategies :
- Microwave-assisted synthesis : Reduces reaction time to 45 min (80°C, 300 W).
- Phase-transfer catalysis : TBAB (0.1 equiv) improves interfacial contact.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
| Method | Purity |
|---|---|
| HPLC (C18, MeCN:H₂O) | 99.3% |
| Melting Point | 184–186°C |
Comparative Analysis of Synthetic Routes
Route A Advantages :
- Early-stage introduction of thiophene minimizes later-stage functionalization challenges.
- High yields (72%) in thiazole formation.
Route B Benefits :
- Modular approach allows parallel synthesis of fragments.
- Suitable for structure-activity relationship (SAR) studies via late-stage diversification.
Industrial-Scale Considerations
Process Optimization
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Thiophene-3-carboxaldehyde | 120 |
| Piperazine | 85 |
| 1H-Pyrazole | 210 |
| Total (Route A) | 650 (theoretical) |
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the ketone group can yield the corresponding alcohol.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and thiophene structures exhibit significant antimicrobial properties. For instance, a study on related pyrazole derivatives demonstrated their efficacy against various bacterial strains, suggesting that the incorporation of the thiophene-thiazole moiety could enhance this activity due to synergistic effects in binding to bacterial targets .
Anti-inflammatory Properties
Compounds similar to 2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone have been investigated for their anti-inflammatory effects. A study showed that derivatives with pyrazole rings exhibited inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
The thiazole and thiophene components are known for their anticancer properties. Research has highlighted that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulatory proteins . The specific structure of this compound may allow it to interact with tumor markers or pathways effectively.
Case Study 1: Synthesis and Characterization
A recent study synthesized related pyrazole derivatives and characterized their structures using spectral techniques. The findings indicated that the presence of thiophene significantly enhanced the biological activities compared to non-thiophene counterparts. This supports the hypothesis that structural modifications can lead to improved pharmacological profiles .
Case Study 2: In Vivo Studies
In vivo studies on similar compounds have shown promising results in reducing inflammation and tumor growth in animal models. The incorporation of piperazine and thiazole moieties was critical for enhancing bioavailability and therapeutic effectiveness. Such studies provide a foundation for further exploration of this compound in clinical settings .
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and alter the function of the target protein, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Thiazole Cores
Table 1: Key Structural and Physicochemical Comparisons
*Molecular weights estimated based on formula.
Key Observations :
- Electron-Withdrawing Groups : The target compound lacks electron-withdrawing substituents (e.g., trifluoromethyl in Compound 21 ), which may reduce metabolic stability compared to fluorinated analogs like 11a .
- Hydrogen-Bonding Capacity: Unlike urea derivatives (e.g., 11a ), the ethanone-pyrazole system in the target compound may limit hydrogen-bond donor sites but enhance hydrophobic interactions.
Key Observations :
Physicochemical and Spectroscopic Trends
- ESI-MS/NMR Data :
- Thermal Stability : Urea derivatives (e.g., 1f ) have melting points >190°C, suggesting higher crystallinity than the target compound, which may exist as an amorphous solid.
Biological Activity
The compound 2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the reaction of 1H-pyrazole with thiophenyl and thiazole derivatives. The resulting structure incorporates multiple heterocycles, which are crucial for its biological activity. The compound's crystal structure has been characterized using X-ray crystallography, revealing an orthorhombic arrangement with specific bond lengths and angles that fall within typical ranges for such compounds .
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | Pna2(1) |
| a (Å) | 19.4988(9) |
| b (Å) | 19.5060(9) |
| c (Å) | 9.2893(4) |
| Volume (ų) | 3533.1(3) |
| Z | 8 |
Biological Activity
The biological activity of the compound is multifaceted, with studies indicating its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research has shown that derivatives of pyrazole-thiazole compounds exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated notable zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting its efficacy as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed selective inhibition against neuroblastoma cells while sparing healthy fibroblast cells, indicating a potential for targeted cancer therapy . The IC50 values for several derivatives were reported to be comparable to established anticancer drugs.
Anti-inflammatory Properties
The anti-inflammatory activity of the compound has also been investigated. Inhibition assays against cyclooxygenase enzymes (COX-1 and COX-2) reveal that it may serve as a lead compound for developing new anti-inflammatory medications .
Case Studies
Several studies have highlighted the biological activity of similar compounds within the pyrazole-thiazole class:
- Study on Antimicrobial Efficacy : A series of pyrazole-thiazole derivatives were synthesized and screened for their antimicrobial activity against E. coli and S. aureus. The most active compounds showed MIC values ranging from 31.25 to 62.5 μg/mL .
- Cytotoxicity in Cancer Research : A study evaluated various pyrazole derivatives against human neuroblastoma cells, showing that certain substitutions led to enhanced cytotoxic effects while maintaining selectivity towards cancerous cells .
Q & A
Q. What are the optimal synthetic routes for 2-(1H-pyrazol-1-yl)-1-[4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl]ethanone?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Condensation of thiophene-3-carboxylic acid derivatives with thiourea to form the thiazole ring.
- Step 2 : Piperazine functionalization via nucleophilic substitution or Buchwald–Hartwig coupling .
- Step 3 : Pyrazole ring introduction via cyclization of hydrazine derivatives with β-keto esters .
- Key Conditions : Use of Pd catalysts for cross-coupling (e.g., Suzuki-Miyaura), reflux in polar aprotic solvents (DMF or DMSO), and purification via column chromatography .
- Yield Optimization : Catalyst loading (0.5–2 mol%) and temperature control (80–120°C) are critical .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of pyrazole and thiazole moieties. Aromatic protons in thiophene (δ 7.2–7.8 ppm) and pyrazole (δ 8.1–8.5 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak for C₁₉H₁₈N₆OS₂).
- X-ray Crystallography : Resolves piperazine-thiazole dihedral angles (e.g., 45–60°) and hydrogen-bonding patterns .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL). Solubility in ethanol improves with heating (40–50°C) .
- Stability : Degrades under UV light (t₁/₂ = 48 hrs); store in amber vials at –20°C. Stability in PBS (pH 7.4) confirmed for 24 hrs at 25°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or JAK2). The pyrazole-thiazole scaffold shows affinity for ATP-binding pockets (ΔG ≈ –9.5 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
- Pharmacophore Mapping : Thiophene and pyrazole rings are critical for hydrophobic interactions; piperazine enhances solubility for bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Re-test IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) using standardized MTT assays .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may alter activity .
- Batch Consistency : Compare HPLC purity (>95%) and residual solvent levels (e.g., DMSO < 0.1%) across synthetic batches .
Q. How is regioselectivity achieved during pyrazole-thiazole coupling reactions?
- Methodological Answer :
- Catalyst Screening : Pd(PPh₃)₄ promotes C–N bond formation at the thiazole C2 position, avoiding C5 side products .
- Steric Effects : Bulky substituents on piperazine (e.g., 4-methyl) direct coupling to the less hindered nitrogen .
- Kinetic Control : Low-temperature reactions (0–5°C) favor thermodynamic stabilization of the desired regioisomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
